molecular formula C47H76N16O13 B1671182 Elpamotide CAS No. 673478-49-4

Elpamotide

Número de catálogo: B1671182
Número CAS: 673478-49-4
Peso molecular: 1073.2 g/mol
Clave InChI: ZAJHBCDPAUKEPU-GIKXZWSFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

VEGFR2-169, also known as Elpamotide, is a peptide vaccine that targets the vascular endothelial growth factor receptor 2 (VEGFR2). This compound is primarily investigated for its potential in antiangiogenic therapy, particularly in the treatment of various cancers. VEGFR2-169 is designed to stimulate the immune system to attack tumor cells expressing VEGFR2, thereby inhibiting tumor growth and metastasis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of VEGFR2-169 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically includes the following steps:

    Amino Acid Coupling: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

    Deprotection: Removal of protecting groups from the amino acids to allow for subsequent coupling reactions.

    Cleavage: The final peptide is cleaved from the resin and purified.

The reaction conditions for SPPS usually involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), and deprotection reagents like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of VEGFR2-169 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure consistency and efficiency. The process includes rigorous purification steps, such as high-performance liquid chromatography (HPLC), to achieve the desired purity levels required for clinical applications.

Análisis De Reacciones Químicas

Types of Reactions

VEGFR2-169 primarily undergoes peptide bond formation during its synthesis. In terms of its biological activity, it does not typically undergo traditional chemical reactions like oxidation or reduction but rather engages in biochemical interactions with immune cells.

Common Reagents and Conditions

    Coupling Reagents: DIC, HOBt

    Deprotection Reagents: TFA

    Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)

Major Products Formed

The major product formed is the VEGFR2-169 peptide itself, which is then formulated into a vaccine for therapeutic use.

Aplicaciones Científicas De Investigación

VEGFR2-169 has been extensively studied for its potential in cancer therapy. Its primary application is in the field of oncology, where it is used as a peptide vaccine to stimulate an immune response against tumor cells expressing VEGFR2. This approach aims to inhibit angiogenesis, the process by which new blood vessels form, thereby starving the tumor of nutrients and oxygen .

In addition to its use in cancer therapy, VEGFR2-169 is also being investigated for its potential in other diseases characterized by abnormal angiogenesis, such as age-related macular degeneration and diabetic retinopathy.

Mecanismo De Acción

VEGFR2-169 exerts its effects by stimulating cytotoxic T lymphocytes (CTLs) to recognize and destroy cells expressing VEGFR2. The peptide binds to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells, which then present the peptide to CTLs. This interaction activates the CTLs, leading to the targeted killing of VEGFR2-expressing tumor cells .

Comparación Con Compuestos Similares

Similar Compounds

    VEGFR1-1084: Another peptide vaccine targeting a different vascular endothelial growth factor receptor.

    Bevacizumab: A monoclonal antibody that inhibits VEGF-A, a ligand for VEGFR2.

    Sorafenib: A small molecule inhibitor that targets multiple kinases, including VEGFR2.

Uniqueness of VEGFR2-169

VEGFR2-169 is unique in its specificity for the VEGFR2 receptor and its mechanism of action as a peptide vaccine. Unlike small molecule inhibitors or monoclonal antibodies, VEGFR2-169 aims to harness the body’s immune system to achieve its therapeutic effects, potentially offering a more targeted and sustained response against tumors.

Actividad Biológica

Elpamotide, also known as VEGFR2-169 peptide vaccine, is a synthetic peptide derived from the vascular endothelial growth factor receptor 2 (VEGFR2). It has been investigated primarily for its potential role in cancer immunotherapy, particularly in treating pancreatic cancer. This compound aims to stimulate the immune system to recognize and attack tumor cells expressing VEGFR2, which is often overexpressed in tumor vasculature but not in normal tissues.

This compound functions as an immunotherapeutic agent by inducing cytotoxic T lymphocytes (CTLs) that target and kill VEGFR2-expressing cells. This mechanism is crucial because VEGFR2 is involved in tumor angiogenesis, making it a significant target for cancer therapies. The peptide is designed to bind to HLA-A*24:02, a common human leukocyte antigen, facilitating the presentation of the peptide to T cells and promoting an immune response against tumor cells.

Phase II/III Trials

A multicenter, randomized, placebo-controlled phase II/III trial assessed the efficacy of this compound combined with gemcitabine in patients with locally advanced or metastatic pancreatic cancer. The trial included 153 patients, with 100 receiving this compound plus gemcitabine and 53 receiving a placebo plus gemcitabine. The primary endpoint was overall survival.

Key Findings:

  • Overall Survival : No statistically significant differences were found between the this compound group and the placebo group (Harrington–Fleming P-value: 0.918; log-rank P-value: 0.897).
  • Median Survival Time :
    • Active group (this compound + gemcitabine): 8.36 months (95% CI: 7.46–10.18)
    • Placebo group: 8.54 months (95% CI: 7.33–10.84)
  • Toxicity : The treatment was well tolerated, with manageable side effects reported in both groups. Notably, severe injection site reactions were associated with better survival outcomes in some patients .

Subgroup Analysis

Subgroup analyses suggested that patients who experienced severe injection site reactions might have improved survival outcomes, indicating a potential correlation between immune response and clinical benefit .

Immunological Response

This compound's biological activity has been evaluated through various studies:

  • Induction of CTLs : Studies have demonstrated that this compound can induce peptide-specific CTLs capable of targeting VEGFR2-expressing endothelial cells.
  • Microarray Analysis : Preliminary evaluations using microarray technology indicated changes in gene expression profiles associated with immune activation following this compound administration .

Table of Clinical Trial Results

Study TypePopulationTreatment GroupMedian Survival (Months)P-ValueNotable Findings
Phase II/IIILocally advanced/metastatic PDACThis compound + Gemcitabine8.360.918No significant survival benefit
Placebo + Gemcitabine8.54Severe ISR correlated with better survival

Propiedades

Número CAS

673478-49-4

Fórmula molecular

C47H76N16O13

Peso molecular

1073.2 g/mol

Nombre IUPAC

(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C47H76N16O13/c1-5-25(4)37(45(75)76)62-40(70)28(15-10-18-55-47(52)53)58-41(71)30(21-33(49)64)57-34(65)23-56-39(69)31(22-35(66)67)60-43(73)32-16-11-19-63(32)44(74)36(24(2)3)61-42(72)29(20-26-12-7-6-8-13-26)59-38(68)27(48)14-9-17-54-46(50)51/h6-8,12-13,24-25,27-32,36-37H,5,9-11,14-23,48H2,1-4H3,(H2,49,64)(H,56,69)(H,57,65)(H,58,71)(H,59,68)(H,60,73)(H,61,72)(H,62,70)(H,66,67)(H,75,76)(H4,50,51,54)(H4,52,53,55)/t25-,27-,28-,29-,30-,31-,32-,36-,37-/m0/s1

Clave InChI

ZAJHBCDPAUKEPU-GIKXZWSFSA-N

SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N

SMILES isomérico

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)N

SMILES canónico

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Secuencia

RFVPDGNRI

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Arg-Phe-Val-Pro-Asp-Gly-Asn-Arg-Ile
arginyl-phenylalanyl-valyl-prolyl-aspartyl-glycyl-asparagyl-arginyl-isoleucine
elpamotide
RFVPDGNRI
VEGFR2-169 peptide

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elpamotide
Reactant of Route 2
Reactant of Route 2
Elpamotide
Reactant of Route 3
Reactant of Route 3
Elpamotide
Reactant of Route 4
Reactant of Route 4
Elpamotide
Reactant of Route 5
Reactant of Route 5
Elpamotide
Reactant of Route 6
Reactant of Route 6
Elpamotide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.